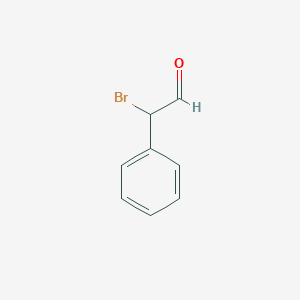

2-Bromo-2-phenylacetaldehyde

Description

Significance in Contemporary Organic Chemistry

2-Bromo-2-phenylacetaldehyde is a valuable reagent and building block in contemporary organic chemistry. Its structure, which features a reactive aldehyde group and a bromine atom on the alpha carbon, allows for a diverse range of chemical transformations. This dual reactivity makes it a key intermediate in the synthesis of more complex molecules. The presence of the phenyl group further influences its reactivity and provides a scaffold for building aromatic compounds.

The compound is part of the broader class of α-haloaldehydes, which are recognized as versatile intermediates for creating stereochemically complex and structurally diverse natural products and drug leads. researchgate.net The aldehyde functionality can undergo nucleophilic addition and condensation reactions, while the carbon-bromine bond is susceptible to nucleophilic substitution and elimination reactions. This versatility is crucial for the construction of various molecular architectures.

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound and related α-halo compounds extend beyond traditional organic synthesis, demonstrating interdisciplinary relevance. For instance, these compounds are instrumental in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.commdpi.com The synthesis of nitrogen-containing heterocycles, such as imidazoles and quinolines, often utilizes precursors derived from or related to this compound. researchgate.netresearchgate.netrsc.org

Furthermore, the study of such reactive species contributes to the fields of physical organic chemistry and reaction mechanism analysis. Understanding the reactivity and stability of compounds like this compound provides insights into fundamental chemical principles. Its role as a precursor in the synthesis of fragrances and polymers also highlights its relevance in materials science and industrial chemistry. ebi.ac.uk

Historical Context of α-Haloaldehydes in Synthetic Chemistry

The study of α-haloaldehydes has a rich history in synthetic chemistry. The diastereoselective addition of organometallic reagents to α-chloroaldehydes, a reaction closely related to those involving this compound, was first reported in 1959 and played a significant role in the development of stereochemical models. rsc.org However, for much of the 20th century, the difficulty in preparing enantiomerically enriched α-haloaldehydes limited their widespread use in the synthesis of natural products. researchgate.netrsc.org

In recent years, the development of robust organocatalytic methods has provided efficient access to optically enriched α-haloaldehydes. researchgate.netrsc.org This has led to a renewed interest in their application as building blocks for synthesizing complex natural products. researchgate.netrsc.org The historical challenges and recent advancements in the synthesis and application of α-haloaldehydes underscore the evolving nature of synthetic organic chemistry and the enduring importance of these reactive intermediates.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-phenylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZEJGRHQDABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447228 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16927-13-2 | |

| Record name | 2-Bromo-2-phenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Preparation of 2 Bromo 2 Phenylacetaldehyde

Direct Halogenation Approaches to 2-Bromo-2-phenylacetaldehyde

Direct halogenation focuses on the introduction of a bromine atom at the alpha (α) position of phenylacetaldehyde (B1677652). This carbon is particularly susceptible to substitution due to its benzylic nature, which allows for the stabilization of radical or enolate intermediates.

Radical Bromination of Phenylacetaldehyde

Radical bromination is a cornerstone method for introducing bromine at activated positions, such as the benzylic carbon of phenylacetaldehyde. libretexts.org This approach typically utilizes a bromine source that can generate bromine radicals (Br•) under specific conditions, which then abstract a hydrogen atom from the α-carbon to initiate a chain reaction. missouri.edu

The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). halideschemicals.com NBS is favored over molecular bromine (Br₂) for radical substitutions because it provides a low, constant concentration of Br₂, minimizing side reactions. blogspot.com The reaction is initiated by a radical initiator, which decomposes upon heating or irradiation to produce radicals that start the chain process. libretexts.org

Commonly used radical initiators include azobisisobutyronitrile (AIBN) and dibenzoyl peroxide (BPO). blogspot.comliberty.edu AIBN is often preferred as it is less prone to induced decomposition and has a predictable decomposition rate. blogspot.com Optimization of the reaction involves carefully selecting the initiator and ensuring anhydrous conditions, as the presence of water can lead to the hydrolysis of the product. missouri.edu A synthesis for the structurally similar 2-bromo-2-phenylacetic acid proceeds with NBS and AIBN as the initiator in refluxing carbon tetrachloride, achieving a high yield. chemicalbook.com

Table 1: Reagents for Radical Bromination

| Reagent | Role | Common Examples | Key Considerations |

|---|---|---|---|

| Brominating Agent | Source of Bromine | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂; easier to handle than Br₂. halideschemicals.comblogspot.com |

While it was once a common belief that radical reactions are largely insensitive to solvent effects, it is now understood that the choice of solvent can have a dramatic impact on reaction kinetics and product yields. canada.ca For benzylic brominations using NBS, nonpolar solvents are typically employed to prevent ionic side reactions.

Carbon tetrachloride (CCl₄) has historically been the solvent of choice for these reactions. blogspot.com However, due to its toxicity, alternative solvents have been investigated. Studies on the NBS bromination of toluene (B28343) derivatives have shown that yields and selectivities can be significantly improved in solvents like dichloromethane (B109758) or methyl formate (B1220265) compared to CCl₄. weebly.com The key is to use an inert solvent that can solubilize the reactants but does not interfere with the radical chain mechanism. canada.ca

Table 2: Solvent Effects in NBS Bromination

| Solvent | Type | Impact on Reaction | Reference |

|---|---|---|---|

| Carbon Tetrachloride (CCl₄) | Nonpolar, Halogenated | Traditional solvent, effective but toxic. | blogspot.com |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic, Halogenated | Can offer better yields and selectivity than CCl₄. | weebly.com |

| Methyl Formate | Polar Aprotic | Can offer better yields and selectivity than CCl₄. | weebly.com |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times. nih.govscholarsresearchlibrary.com This technology can be applied to radical brominations. While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the principles are well-established for related transformations. acs.org For instance, microwave irradiation has been successfully used in the synthesis of various heterocyclic compounds from brominated precursors, demonstrating its compatibility with C-Br bonds and aldehyde functionalities. acs.orgclockss.org The use of microwave heating with a catalyst like montmorillonite (B579905) K-10 clay has been shown to be effective in reactions involving phenylacetaldehyde, achieving completion in minutes rather than hours. nih.govclockss.org

Solvent Effects on Reaction Efficiency and Regioselectivity

Bromination of Phenylacetaldehyde with Molecular Bromine

Direct bromination using molecular bromine (Br₂) is another viable route. This method typically proceeds through an acid-catalyzed enolization of the aldehyde, followed by electrophilic attack of the enol on a bromine molecule. libretexts.org A known synthesis of 5-phenylthiazole (B154837) utilizes this compound as an intermediate, which is prepared by reacting phenylacetaldehyde with bromine. prepchem.com

The reaction conditions must be carefully controlled to favor monobromination at the α-position and avoid competing reactions, such as bromination of the aromatic ring. A procedure for the bromination of a similar ketone substrate involves the stepwise addition of bromine in acetic acid, followed by refluxing for a couple of hours. chemicalbook.com A patented process also describes the direct chlorination or bromination of aldehydes, including phenylacetaldehyde, using a catalyst complex in an inert solvent. google.com

Indirect Synthetic Pathways to this compound

Indirect methods construct the target molecule without the direct bromination of phenylacetaldehyde. These routes can offer advantages in terms of selectivity and substrate scope, often by building the molecule from different precursors.

One documented indirect synthesis involves a Heck-type reaction followed by bromination. This pathway was used to create the analogous compound 2-bromo-2-(4-nitrophenyl)acetaldehyde. The synthesis begins with the reaction of 1-bromo-4-nitrobenzene (B128438) and ethyl vinyl ether to form 4-(2-ethoxyvinyl)nitrobenzene. This enol ether intermediate is then treated with molecular bromine at low temperatures (-15 to -10 °C). The resulting dibromo ether is unstable and hydrolyzes upon workup with aqueous sodium bicarbonate to yield the final α-bromo aldehyde product. prepchem.com This strategy cleverly avoids handling potentially unstable α-bromoaldehydes for extended periods and circumvents issues with regioselectivity during the bromination of the aldehyde itself.

| Microwave-Assisted | Phenylacetaldehyde, NBS | Microwave irradiation, often with a catalyst. | Very fast reaction times, often higher yields. nih.gov | Requires specialized microwave reactor equipment. |

Oxidation Reactions Leading to this compound

This section explores pathways that culminate in the formation of the target aldehyde, originating from either a corresponding carboxylic acid derivative or through a sequential process starting with an alcohol.

The conversion of a carboxylic acid derivative to an aldehyde is a reductive process. The synthesis of this compound from 2-Bromo-2-phenylacetic acid involves a two-step sequence: activation of the carboxylic acid followed by a controlled reduction.

First, the precursor, 2-bromo-2-phenylacetic acid, is synthesized. This can be achieved via the bromination of phenylacetic acid. A common method involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a solvent like carbon tetrachloride, heated to reflux. chemicalbook.com

Once 2-bromo-2-phenylacetic acid is obtained, it is converted into a more reactive derivative, typically an acyl chloride, to facilitate reduction. Reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride effectively produces 2-bromo-2-phenylacetyl chloride.

The final step is the selective reduction of the acyl chloride to the aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would continue the reduction to the corresponding alcohol. Therefore, a less reactive, sterically hindered reducing agent is required. Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) is highly effective for this transformation, as it reacts more rapidly with the acyl chloride than with the resulting aldehyde, allowing the aldehyde to be isolated in good yield, especially when the reaction is conducted at low temperatures (e.g., -78 °C). chemistrysteps.com

Table 1: Reaction Scheme for Preparation from 2-Bromo-2-phenylacetic Acid

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | Phenylacetic acid | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 2-Bromo-2-phenylacetic acid |

| 2 | 2-Bromo-2-phenylacetic acid | Thionyl chloride (SOCl₂) | 2-Bromo-2-phenylacetyl chloride |

An alternative route begins with the alcohol 2-phenylethanol (B73330). This pathway involves two distinct transformations: the oxidation of the alcohol to an aldehyde, followed by the bromination at the alpha-carbon.

The initial oxidation must be controlled to prevent the formation of the carboxylic acid (phenylacetic acid). Mild oxidizing agents are employed for this purpose. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions used in the Swern oxidation (dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base like triethylamine) are effective in converting 2-phenylethanol to phenylacetaldehyde. brainly.com

The subsequent step is the alpha-bromination of the newly formed phenylacetaldehyde. This reaction is typically acid-catalyzed and proceeds via an enol intermediate. youtube.commasterorganicchemistry.com Phenylacetaldehyde, in the presence of an acid catalyst (e.g., HBr or acetic acid), forms a small equilibrium concentration of its enol tautomer. vaia.comlibretexts.org This enol is nucleophilic and attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated product. masterorganicchemistry.commdpi.com The use of acidic conditions is advantageous as it generally favors mono-halogenation. youtube.com

Oxidation of 2-Bromo-2-phenylacetic Acid Derivatives

Halide Exchange Methodologies

Halide exchange reactions provide a pathway to synthesize this compound from other halo-substituted precursors.

The Finkelstein reaction is a classic method for exchanging one halogen atom for another via a substitution nucleophilic bimolecular (Sₙ2) reaction. chemicalbook.com While it is most famously used to prepare alkyl iodides from chlorides or bromides, the principle is reversible. To synthesize this compound, one could start with 2-iodo-2-phenylacetaldehyde and treat it with a bromide salt, such as sodium bromide or lithium bromide.

The reaction's success depends on driving the equilibrium toward the desired product. This is often achieved by exploiting differential solubilities of the halide salts in the chosen solvent. For instance, if a bromide salt that is soluble in the reaction solvent is used while the corresponding iodide salt byproduct is insoluble, the precipitation of the iodide salt will drive the reaction to completion according to Le Châtelier's principle. The reaction is known to work exceptionally well for α-carbonyl halides due to the stabilization of the transition state. chemicalbook.com

The Finkelstein reaction proceeds through a classic Sₙ2 mechanism. This pathway involves a single, concerted step where the incoming nucleophile (bromide ion) attacks the electrophilic carbon atom from the side opposite to the leaving group (iodide ion). chemicalbook.com

Key mechanistic features include:

Bimolecular Rate Law: The reaction rate depends on the concentration of both the alkyl halide substrate and the nucleophilic bromide ion.

Backside Attack: The bromide ion attacks the alpha-carbon at an angle of 180° relative to the carbon-iodine bond.

Inversion of Stereochemistry: If the alpha-carbon is a chiral center, the reaction proceeds with an inversion of its configuration, known as a Walden inversion.

Transition State: The reaction passes through a single transition state where the carbon atom is transiently bonded to both the incoming bromide and the outgoing iodide.

The efficiency of the reaction is influenced by the nature of the leaving group (iodide is an excellent leaving group), the nucleophilicity of the bromide, and the solvent, which must be able to dissolve the reactants but may precipitate the salt byproduct. chemicalbook.comnih.gov

Finkelstein Reaction: Iodide-to-Bromide Exchange in 2-Iodo-2-phenylacetaldehyde

Nucleophilic Substitution Reactions Involving Phenylacetaldehyde Derivatives

The alpha-bromination of phenylacetaldehyde, as described in section 2.2.1.2, is a prime example of a nucleophilic substitution reaction that produces the target compound. The mechanism warrants a more detailed examination here.

The reaction is catalyzed by acid and the key intermediate is the enol form of phenylacetaldehyde. libretexts.org

Mechanism of Acid-Catalyzed Alpha-Bromination:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by the acid catalyst. This increases the acidity of the alpha-hydrogens.

Nucleophilic Attack: The π-bond of the enol is electron-rich and acts as a nucleophile. It attacks the electrophilic bromine molecule (Br₂).

Deprotonation: The resulting oxonium ion is deprotonated (typically by the bromide ion formed in the previous step or by the solvent) to regenerate the carbonyl group and the acid catalyst, yielding the final product, this compound. masterorganicchemistry.comlibretexts.org

This mechanism explains why the substitution occurs specifically at the alpha position and why it is catalyzed by acid.

Table 2: Summary of Alpha-Bromination Conditions

| Carbonyl Substrate | Brominating Agent | Catalyst/Solvent | Product |

|---|---|---|---|

| Phenylacetaldehyde | Br₂ | Acetic Acid | This compound |

| Acetophenone (analogous) | Br₂ | HBr / 1,4-dioxane | α-Bromoacetophenone |

Reactivity and Reaction Mechanisms of 2 Bromo 2 Phenylacetaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The chemical behavior of 2-Bromo-2-phenylacetaldehyde is largely dictated by the aldehyde functional group, which confers significant electrophilicity upon the carbonyl carbon. This reactivity is further modulated by the presence of a bromine atom on the alpha-carbon.

Like other aldehydes, this compound readily undergoes nucleophilic addition reactions. ncert.nic.in The carbon-oxygen double bond is polarized due to the higher electronegativity of oxygen, rendering the carbonyl carbon an electrophilic center and the oxygen a nucleophilic center. ncert.nic.in

The fundamental mechanism of nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon. ncert.nic.in This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, forming a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then typically protonated by a protic solvent or during an acidic workup to yield the final, neutral alcohol product. libretexts.org182.160.97

The process can be generalized in two key steps:

Nucleophilic Attack: A nucleophile (:Nu⁻) attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and pushing the electrons onto the oxygen atom. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Protonation: The negatively charged oxygen of the alkoxide intermediate accepts a proton (H⁺) from the reaction medium, yielding the final alcohol product. libretexts.org

This general mechanism applies to a wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents) and cyanide ions, which react with aldehydes to form secondary alcohols and cyanohydrins, respectively. ncert.nic.invaia.com

The presence of a bromine atom at the alpha-position significantly enhances the electrophilicity of the carbonyl carbon in this compound. Bromine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the adjacent carbonyl carbon, increasing its partial positive charge and making it more susceptible to attack by nucleophiles. ncert.nic.in Consequently, this compound is expected to be more reactive towards nucleophiles than its non-halogenated analog, phenylacetaldehyde (B1677652). ncert.nic.in

| Compound | α-Substituent | Electronic Effect | Predicted Relative Electrophilicity of Carbonyl Carbon |

|---|---|---|---|

| Phenylacetaldehyde | -H | Neutral | Base |

| This compound | -Br | Strongly Electron-Withdrawing (-I) | Significantly Increased |

Beyond direct nucleophilic attack at the carbonyl, the alpha-carbon of this compound is also a site of important reactivity, primarily through the formation of enol or enolate intermediates.

In the presence of an acid catalyst, this compound can form an enol. The generally accepted mechanism for acid-catalyzed enolization proceeds through two main steps: libretexts.orgjove.com

Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen, creating a resonance-stabilized cation. jove.comntu.edu.sg This step increases the acidity of the alpha-hydrogen.

Deprotonation of the α-Carbon: A weak base (such as the solvent or the conjugate base of the acid catalyst) removes the proton from the alpha-carbon, resulting in the formation of a carbon-carbon double bond and yielding the enol tautomer. jove.comntu.edu.sg

For many reactions, such as acid-catalyzed α-halogenation, the formation of the enol is the slow, rate-determining step. jove.comucsb.edu The subsequent reaction of the nucleophilic enol with an electrophile is typically fast. libretexts.org

Under basic conditions, this compound can be deprotonated at the alpha-carbon to form a resonance-stabilized enolate ion. chemistrysteps.com Enolates are powerful nucleophiles due to the negative charge being delocalized across the oxygen and the alpha-carbon. libretexts.org

The acidity of the α-hydrogen in this compound is significantly increased compared to phenylacetaldehyde. This is due to the strong electron-withdrawing inductive effect of the adjacent bromine atom, which stabilizes the resulting negative charge of the enolate conjugate base. libretexts.org This enhanced acidity facilitates the formation of the enolate even with relatively weak bases. libretexts.org However, this increased reactivity can also lead to complications, as the halogenated product is often more acidic and reactive than the starting material, potentially leading to further reactions under basic conditions. chemistrysteps.comlibretexts.org

| Compound | α-Substituent | Effect on α-Hydrogen Acidity | Predicted pKa (Relative) |

|---|---|---|---|

| Phenylacetaldehyde | -H | Base Acidity | Higher (Less Acidic) |

| This compound | -Br | Inductive electron-withdrawal stabilizes conjugate base | Lower (More Acidic) |

Enolization and Enolate Formation

Acid-Catalyzed Enol Formation Pathways

Reactivity of the α-Bromine Atom

The bromine atom at the α-position significantly influences the reactivity of this compound, making it a versatile substrate for various transformations.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

The carbon-bromine bond in this compound is polarized, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa This allows the compound to participate in nucleophilic substitution reactions, where the bromine atom acts as a leaving group and is replaced by a nucleophile. ksu.edu.sa These reactions can proceed through either an SN1 or an SN2 pathway, depending on the reaction conditions and the nature of the nucleophile. ksu.edu.saorganic-chemistry.org

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a single step where the nucleophile attacks the α-carbon from the backside, simultaneously displacing the bromide ion. ksu.edu.saorganic-chemistry.org This pathway leads to an inversion of stereochemistry at the α-carbon. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemist.sg

The SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process. organic-chemistry.orglibretexts.org The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a planar carbocation intermediate. ksu.edu.salibretexts.org This intermediate is then rapidly attacked by the nucleophile from either side, leading to a racemic or nearly racemic mixture of products if the α-carbon is chiral. organic-chemistry.orglibretexts.org The rate of an SN1 reaction typically depends only on the concentration of the alkyl halide. libretexts.org The stability of the resulting carbocation is a key factor favoring the SN1 mechanism. For tertiary halides like 2-bromo-2-methylpropane, the formation of a stable tertiary carbocation makes the SN1 pathway highly favorable. chemist.sglibretexts.org

Factors influencing the pathway include the structure of the substrate, the strength of the nucleophile, the nature of the leaving group, and the solvent. organic-chemistry.org For instance, hindered substrates and weak nucleophiles in protic solvents tend to favor SN1 reactions, while unhindered substrates and strong nucleophiles favor SN2 reactions. organic-chemistry.orglibretexts.org

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate radical species. This reactivity is harnessed in various photochemical and radical-mediated transformations. For example, in the presence of a suitable photoinitiator, the C-Br bond can be cleaved via a single electron transfer (SET) mechanism. sci-hub.seacs.org This generates a carbon-centered radical at the α-position, which can then participate in subsequent bond-forming reactions. sci-hub.seacs.org

In one studied mechanism, an enamine formed from an aldehyde and a chiral aminocatalyst, upon photoexcitation, can act as a photoinitiator. sci-hub.seacs.org This excited enamine can trigger the reductive cleavage of the C-Br bond in a compound like a bromomalonate, generating an electron-deficient radical. sci-hub.seacs.org This radical can then add to a ground-state enamine in a stereocontrolled manner, propagating a radical chain reaction. sci-hub.se Similar principles can be applied to α-bromoaldehydes, where the photochemically generated radical can be trapped to form new carbon-carbon bonds.

Catalytic Transformations Involving this compound

Metal-Catalyzed Processes

Palladium catalysts are effective in promoting cross-coupling reactions involving this compound and its derivatives. These reactions are powerful tools for forming new carbon-carbon bonds. A notable application is the direct C-H α-monoarylation of carbonyl compounds, including 2-phenylacetaldehyde, with aryl halides. researchgate.net

In a typical process, a palladium catalyst system, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) with a suitable phosphine (B1218219) ligand, facilitates the reaction between the α-carbon of the aldehyde and an aryl halide. researchgate.net These reactions can be performed in aqueous media containing a surfactant, offering a greener alternative to traditional organic solvents. researchgate.net The mechanism often involves the formation of a palladium enolate intermediate, which then undergoes reductive elimination to form the α-arylated product.

Furthermore, palladium catalysis can be employed in tandem or domino reactions. For instance, the palladium-catalyzed α-arylation of aldehydes with 2-halobenzoic esters can be followed by a spontaneous intramolecular cyclization to furnish substituted isocoumarins. researchgate.net Similarly, palladium-catalyzed tandem reactions of compounds like 2-(2-bromobenzylidene)cyclobutanone with 2-alkynylphenols have been developed to construct complex polycyclic systems. rsc.org These processes showcase the versatility of palladium catalysis in utilizing bromo-substituted carbonyl compounds for the efficient synthesis of diverse molecular architectures. rsc.orgacs.orgresearchgate.net

Ruthenium-Catalyzed Aldehyde Functionality Reshuffle

Ruthenium catalysts have been employed in reactions involving α-bromoaldehydes, demonstrating their versatility in organic synthesis. While specific studies focusing solely on the "aldehyde functionality reshuffle" of this compound are not extensively detailed in the provided search results, the broader context of ruthenium-catalyzed reactions with similar substrates provides valuable insights.

Ruthenium complexes can facilitate C-C bond formations and functional group transformations under mild conditions. For instance, ruthenium-catalyzed reactions have been used for the meta-selective alkylation of arenes using α-bromoesters, which are structurally related to this compound. nih.gov In these transformations, a ruthenium catalyst, often activated by light, enables the coupling of the alkyl halide with a directing group on the aromatic ring. nih.gov A plausible mechanism involves the single-electron transfer (SET) from an excited ruthenium species to the α-bromo compound, leading to the cleavage of the C-Br bond and the formation of a carbon-centered radical. thieme-connect.de This radical can then engage in the desired bond-forming event.

Another relevant application of ruthenium catalysis is the oxidation of alcohols. For example, ruthenium catalysts have been used for the oxidation of allyl alcohols to α,β-unsaturated carbonyl compounds, where an aldehyde like benzaldehyde (B42025) acts as a hydrogen acceptor. organic-chemistry.org This highlights the ability of ruthenium to mediate hydrogen transfer processes, a key aspect of functionality reshuffles.

The integration of ruthenium photocatalysis with enamine catalysis has also been demonstrated for the α-alkylation of aldehydes. thieme-connect.de In this dual catalytic system, the ruthenium photocatalyst generates a radical from an alkyl bromide, which is then trapped by a chiral enamine formed in the organocatalytic cycle. thieme-connect.de This synergy allows for the stereoselective formation of C-C bonds. thieme-connect.de

While a direct "aldehyde functionality reshuffle" of this compound catalyzed by ruthenium is not explicitly described, the principles from related reactions suggest potential pathways. Such a reshuffle could hypothetically involve ruthenium-mediated décarbonylation-recarbonylation sequences or hydrogen transfer processes, transforming the initial aldehyde into a different structural isomer or functional group arrangement.

Table 1: Examples of Ruthenium-Catalyzed Reactions with Related Substrates

| Catalyst System | Substrate Type | Product Type | Key Transformation |

| Ruthenium photocatalyst | α-bromoester | meta-alkylated arene | C-C bond formation via radical generation nih.gov |

| Ruthenium complex | Allyl alcohol | α,β-unsaturated aldehyde/ketone | Oxidation via hydrogen transfer organic-chemistry.org |

| [Ru(bpy)3]2+ / Chiral amine | Aldehyde + Alkyl bromide | α-alkylated aldehyde | Enantioselective C-C bond formation thieme-connect.de |

Copper-Catalyzed Oxidative Transformations

Copper catalysts are effective in promoting a wide range of oxidative transformations, including those involving aldehydes and α-halo carbonyl compounds. These reactions often utilize molecular oxygen or air as the terminal oxidant, presenting a greener alternative to stoichiometric oxidants. rsc.orgnih.gov

Copper-catalyzed aerobic oxidation can convert aldehydes into carboxylic acids efficiently under mild conditions, often at room temperature. rsc.org This transformation is tolerant of various functional groups. rsc.org While direct oxidation of this compound to 2-bromo-2-phenylacetic acid via this method is plausible, specific studies are needed for confirmation.

In the context of α-halo carbonyls, copper catalysis can facilitate cross-dehydrogenative coupling (CDC) reactions. For instance, a proposed mechanism for the synthesis of acylated heterocycles involves the reaction of a benzylic bromide with an amine, followed by a copper(II)-catalyzed oxidative coupling with a terminal alkyne. rsc.org A key step in this process is a single-electron transfer (SET) involving a copper(II) species and molecular oxygen to form a peroxy-Cu(III) intermediate. rsc.org

Furthermore, copper-catalyzed systems have been developed for the vinylogous aerobic oxidation of unsaturated compounds, including α,β-unsaturated aldehydes. nih.gov These reactions demonstrate excellent chemo- and regioselectivity. The mechanism is suggested to proceed through an allylcopper(II) species. nih.gov

The synthesis of α-ketoamides from aryl methyl ketones and secondary amines can also be achieved using copper catalysis under aerobic conditions. chemrxiv.org A proposed mechanism involves the formation of an enamine, which then reacts with oxygen and the copper catalyst to generate an α-oxoaldehyde intermediate. chemrxiv.org This intermediate subsequently reacts with an amine and undergoes further oxidation to yield the final α-ketoamide. chemrxiv.org

Table 2: Copper-Catalyzed Oxidative Transformations of Related Carbonyl Compounds

| Catalyst System | Substrate(s) | Product | Key Features |

| Cu(NO3)2·3H2O / TEMPO | Aldehydes | Carboxylic Acids | Aerobic oxidation, room temperature, high functional group tolerance. rsc.org |

| Copper(II) triflate / TMG | β,γ- and α,β-Unsaturated Esters/Aldehydes | Vinylogous Oxidation Products | Mild conditions, broad substrate scope, excellent chemo- and regioselectivity. nih.gov |

| Cu(OTf)2 / DBU | Terminal Alkynes / Amines | α-Ketoamides | Oxidative amidation under aerobic conditions. uni-rostock.de |

| CuO / TEMPO | α-Azido Ketones | Primary α-Ketoamides | Denitrogenation/oxidation reaction. chemrxiv.org |

Electrochemical Hydroxylation Processes via C-Br Bond Cleavage

Electrochemical methods offer a powerful and sustainable approach for the functionalization of organic molecules, including the hydroxylation of α-bromo carbonyl compounds through C-Br bond cleavage. researchgate.net This technique avoids the need for chemical oxidants and often proceeds under mild conditions.

A method for the electrochemical hydroxylation of α-bromoacetophenones to α-hydroxyacetophenones has been developed. researchgate.net This process involves the electrolysis of water in a binary mixture with DMSO, leading to the simultaneous cleavage of the C(sp³)–Br bond and the formation of a new C–O bond. researchgate.net The reaction is performed under oxidant- and base-free conditions with a short reaction time. researchgate.net Applying this methodology to this compound could potentially yield 2-hydroxy-2-phenylacetaldehyde.

The electrochemical reduction of carbonyl compounds, including aldehydes, can lead to the formation of alcohols or diols. organic-chemistry.org These reactions can be performed under ambient conditions in an undivided cell. The mechanism involves the direct electrochemical reduction of the carbonyl group, followed by either protonation to form an alcohol or radical-radical homocoupling to yield a pinacol. organic-chemistry.org For a substrate like this compound, the electrochemical conditions could potentially be tuned to favor either hydroxylation at the α-carbon via C-Br cleavage or reduction of the aldehyde group.

Mechanistic studies on the electrochemical reduction of related compounds, such as 2,2-dibromoacetophenone, show that α,α-dibromoketones can generate zinc enolates through a diethylzinc-mediated halogen-metal exchange, which then react with α-bromocarbonyl compounds. researchgate.net While this specific example involves a chemical reductant, it highlights the reactivity of the C-Br bond in α-haloketones under reductive conditions, which is analogous to electrochemical reduction.

Table 3: Electrochemical Transformations of α-Bromo Carbonyl Compounds

| Substrate | Reaction Type | Key Features | Product |

| α-Bromoacetophenones | Electrocatalytic Hydroxylation | Oxidant- and base-free, electrolysis of H2O in DMSO/water. researchgate.net | α-Hydroxyacetophenones researchgate.net |

| Aldehydes and Ketones | Electrochemical Reduction | Ambient temperature, air, sacrificial reductant (DABCO). organic-chemistry.org | Alcohols or Diols organic-chemistry.org |

| α,β-Unsaturated Ketones | Electrochemical 1,4-Reduction | Inexpensive additive (NH4Cl), methanol (B129727) as a hydrogen source. rsc.org | Saturated Ketones rsc.org |

Organocatalytic Transformations

Enamine-Mediated Reactions Utilizing this compound Precursors

Enamine catalysis is a powerful tool in organic synthesis for the activation of aldehydes and ketones. masterorganicchemistry.com It involves the condensation of a carbonyl compound with a secondary amine catalyst to form a nucleophilic enamine intermediate. thieme-connect.demasterorganicchemistry.com This enamine can then react with various electrophiles. masterorganicchemistry.com For precursors like this compound, the resulting enamine would be a precursor to a chiral α-functionalized aldehyde.

The α-alkylation of aldehydes with alkyl halides is a key transformation mediated by enamine catalysis. researchgate.netnobelprize.org Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective intramolecular α-alkylation of haloaldehydes. researchgate.net The enamine formed from the aldehyde and the chiral amine catalyst undergoes an intramolecular SN2 reaction, leading to the formation of cyclic products with high enantioselectivity. researchgate.net

In intermolecular reactions, the challenge lies in the typically low electrophilicity of alkyl halides. nih.gov To overcome this, dual catalytic systems combining enamine catalysis with photoredox catalysis have been developed. nobelprize.org In such systems, a photocatalyst activates the alkyl halide to generate a radical, which is then trapped by the nucleophilic enamine. nobelprize.org

Chiral enamines, key intermediates in organocatalysis, can be photochemically activated to generate radical species, expanding the scope of enantioselective transformations. acs.orgrecercat.catacs.org This activation can occur through two primary mechanisms: direct photoexcitation of the enamine or the formation of a photoactive electron donor-acceptor (EDA) complex. acs.orgescholarship.org

In the direct photoexcitation mechanism, the enamine absorbs light and reaches an electronically excited state. acs.orgacs.org This excited enamine is a potent reductant and can engage in a single-electron transfer (SET) with a suitable acceptor, such as an organic halide, to generate a radical cation of the enamine and a radical anion of the halide. The latter fragments to produce a carbon-centered radical and a halide anion. acs.orgescholarship.org

This strategy has been successfully applied to the enantioselective α-alkylation of aldehydes with bromomalonates, using a simple fluorescent light bulb for irradiation and without the need for an external photosensitizer. acs.orgacs.org The ground-state enamine then provides the stereochemical control in the subsequent radical trapping step. acs.orgacs.org

The formation of an electron donor-acceptor (EDA) complex is another powerful strategy for the photochemical activation of enamines. rsc.orgnih.gov An EDA complex is a ground-state molecular aggregate formed between an electron-rich donor (the enamine) and an electron-deficient acceptor (e.g., an electron-poor alkyl or benzyl (B1604629) bromide). nih.govacs.org

While the individual components may not absorb visible light, the resulting EDA complex often does. nih.gov Upon irradiation with visible light, an intracomplex single-electron transfer (SET) occurs from the enamine donor to the acceptor. nih.govsemanticscholar.org This process generates a radical ion pair, which then evolves to form the reactive radical species. nih.govsemanticscholar.org

This EDA complex-mediated approach has been utilized for the enantioselective α-alkylation of aldehydes with electron-deficient bromides. nih.govsemanticscholar.org The chiral enamine, formed from the aldehyde and a chiral amine catalyst, acts as the catalytic donor, forming the photoactive EDA complex with the bromide substrate. nih.gov The subsequent light-induced radical generation and stereoselective trapping by the ground-state enamine lead to the α-alkylated product with high enantioselectivity. escholarship.orgnih.gov Kinetic studies have revealed that a radical chain mechanism is often operative in these transformations, where the photochemical activity of the enamine serves as the initiation step. escholarship.orgnih.gov

Table 4: Photochemical Activation of Enamines in Organocatalysis

| Activation Mechanism | Key Features | Example Reaction |

| Direct Photoexcitation | Enamine absorbs light directly to reach an excited state; no external photosensitizer needed. acs.orgacs.org | α-alkylation of aldehydes with bromomalonates. acs.orgacs.org |

| EDA Complex Formation | Formation of a ground-state complex between the electron-rich enamine and an electron-deficient acceptor; complex absorbs visible light. nih.govsemanticscholar.org | Enantioselective α-alkylation of aldehydes with dinitrobenzyl bromides. nih.govsemanticscholar.org |

Photochemical Activation Mechanisms of Enamines

Aldol (B89426) Reactions with α-Bromoaldehydes

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, typically involving the addition of an enolate to an aldehyde or ketone. masterorganicchemistry.com When α-bromoaldehydes, such as this compound, are used as the electrophilic partner, the reaction follows a distinct pathway. The presence of the bromine atom at the α-position significantly influences the reactivity of the aldehyde.

In a typical aldol addition, an enolate attacks the carbonyl carbon of an aldehyde, forming a β-hydroxy aldehyde. masterorganicchemistry.com However, with an α-bromoaldehyde, the initial aldol addition product, a β-hydroxy-α-bromo aldehyde, can undergo a subsequent intramolecular SN2 reaction. The alkoxide formed after the initial addition acts as a nucleophile, displacing the bromide ion on the adjacent carbon to form an epoxide. This process is a variation of the Darzens condensation, specifically an aldol-type reaction leading to a halohydrin intermediate that readily cyclizes.

Crossed or mixed aldol reactions, where two different carbonyl compounds react, can often lead to a complex mixture of products. libretexts.orglibretexts.org To achieve a single major product, one reactant is typically chosen that cannot form an enolate (i.e., has no α-hydrogens) and is a highly reactive electrophile, while the other readily forms an enolate. libretexts.orglibretexts.org Aldehydes are generally more reactive electrophiles than ketones. libretexts.orglibretexts.org In the context of this compound, while it possesses an α-hydrogen, its primary role in many synthetic strategies is that of an electrophile due to the influence of the adjacent bromine atom.

A specific example is the reductive cross-aldol reaction developed by the Baba group, which utilizes an α-bromoaldehyde, another aldehyde, and a reducing agent like Germanium(II). This method yields syn-cross-aldol products in moderate to high yields. organic-chemistry.org The order of addition of reagents is crucial to prevent side reactions. organic-chemistry.org The proposed mechanism involves the formation of a germanium enolate from the α-bromoaldehyde, which then adds to the second aldehyde. organic-chemistry.org

Stereochemical Aspects of Reactions Involving this compound

The stereochemistry of reactions involving this compound is a critical aspect, influencing the three-dimensional structure of the products.

Diastereoselectivity in Addition Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. In addition reactions to the carbonyl group of this compound, the existing chiral center at the α-carbon can influence the stereochemical outcome of the newly formed stereocenter at the β-carbon.

The stereochemical course of nucleophilic additions to α-substituted aldehydes is often rationalized using models such as the Felkin-Anh and Cornforth models. Computational studies, specifically Density Functional Theory (DFT), have been employed to analyze the transition states of reactions involving α-haloaldehydes. core.ac.uk For instance, the relative free energies of transition states for the reaction between an enamine and α-bromoaldehydes have been calculated using models like the polar Felkin-Anh and Dudding-Britton models. core.ac.uk These models help predict which diastereomer will be preferentially formed by considering steric and electronic interactions in the transition state.

In a study on the reductive cross-aldol reaction of α-bromoaldehydes, the formation of the syn-adduct as the major product was proposed to proceed through an acyclic transition state. organic-chemistry.org The stereoselectivity in these reactions is highly dependent on the specific reactants, catalysts, and reaction conditions.

Enantioselectivity in Catalytic Processes

Enantioselectivity is the preferential formation of one enantiomer over the other. In reactions involving the prochiral center of this compound, chiral catalysts are employed to induce asymmetry and produce an excess of one enantiomer.

Several catalytic systems have been developed for enantioselective reactions of aldehydes. Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. For example, chiral imidazolidinone catalysts have been used in the enantioselective α-alkylation of aldehydes. acs.org These catalysts can form chiral enamines with the aldehyde, which then react with an electrophile under stereochemical control. acs.org

Photoredox catalysis combined with organocatalysis has also been shown to be effective for the enantioselective α-alkylation of aldehydes. acs.org In one study, the photophysical behavior of an enamine formed from an aminocatalyst and 2-phenylacetaldehyde was investigated to understand the reaction mechanism. acs.org

Chiral N-heterocyclic carbenes (NHCs) are another class of organocatalysts that have been successfully used to generate chiral ester enolate equivalents from α,β-unsaturated aldehydes for enantioselective reactions. pnas.org While this specific application does not directly use this compound as a starting material, the principles of generating chiral intermediates are relevant. The use of chiral NHC catalysts in hetero-Diels-Alder reactions with α-chloroaldehyde bisulfite adducts has also been reported, demonstrating high levels of enantioselectivity. nih.gov

The immobilization of chiral catalysts in porous materials can also influence enantioselectivity due to confinement effects, which involve subtle changes in the transition states induced by weak interactions within the pores. researchgate.net

Below is an interactive table summarizing various catalytic systems and their performance in enantioselective reactions relevant to α-substituted aldehydes.

| Catalyst Type | Reaction | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Chiral Imidazolidinone | α-Alkylation | Aldehydes | Up to 99% | pkusz.edu.cn |

| Ru(bpy)3Cl2 / Imidazolidinone | α-Alkylation | Aldehydes | High | acs.org |

| Chiral N-Heterocyclic Carbene | Hetero-Diels-Alder | α-Chloroaldehyde bisulfite adducts | Up to >99% | nih.gov |

| Chiral Phosphoramide | Cross-Aldol Reaction | Aldehydes | Up to 99% | organic-chemistry.org |

| Chiral Lewis Acid | [2+2] Photocycloaddition | Enones | 82-90% | acs.org |

Racemization Phenomena of Chiral α-Carbon Centers

The chiral α-carbon of this compound is susceptible to racemization or epimerization under certain conditions. Racemization is the process by which a chiral molecule is converted into an equal mixture of enantiomers, resulting in a loss of optical activity. libretexts.org Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. libretexts.org

This process typically occurs through a deprotonation-reprotonation mechanism involving an achiral enolate intermediate. libretexts.org The presence of a base can facilitate the removal of the acidic α-proton, leading to the formation of a planar enolate. Subsequent protonation of this enolate can occur from either face with equal probability, leading to a racemic mixture.

In the context of reactions involving α-haloaldehydes, the potential for epimerization is a significant concern, especially when aiming for stereoselective outcomes. For example, in NHC-catalyzed hetero-Diels-Alder reactions with α-chloroaldehyde bisulfite salts, epimerization was observed and found to be dependent on the reaction conditions, such as the base and solvent used. nih.gov Weaker bases and nonpolar solvents were found to suppress epimerization to some extent. nih.gov The tendency to form an enolate is a key factor; for instance, amides are generally less prone to racemization than the corresponding esters because they have a lesser tendency to form an enolate. lookchem.com

The stability of the chiral center is therefore a crucial consideration in the design of synthetic routes utilizing this compound, and reaction conditions must be carefully controlled to minimize or avoid unwanted racemization.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

2-Bromo-2-phenylacetaldehyde serves as a valuable precursor in the synthesis of intricate molecules due to its dual reactivity. researchgate.netmdpi.com The aldehyde functional group is a classic site for nucleophilic addition and condensation reactions, while the α-bromo substituent provides a handle for nucleophilic substitution or the formation of organometallic intermediates. This combination enables its use in sequential reactions to build up molecular complexity rapidly. For instance, α-functionally substituted aldehydes are recognized as attractive synthetic building blocks for the targeted synthesis of important molecules. mdpi.com The ability to participate in reactions such as cycloadditions and electrochemical transformations underscores its role as a versatile intermediate for creating a variety of organic structures, including heterocyclic and oxygen-containing compounds. researchgate.netthieme-connect.com

Synthesis of Diverse Heterocyclic Systems

The unique structure of this compound makes it a suitable starting material for the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules.

The formation of thiazole (B1198619) rings can be efficiently achieved using α-haloaldehydes like this compound through the Hantzsch thiazole synthesis. This classic method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. mdpi.com In this reaction, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the bromine atom, while the nitrogen atom eventually condenses with the aldehyde's carbonyl carbon to form the five-membered thiazole ring.

This strategy has been employed to construct 5-benzylthiazole skeletons, demonstrating the utility of α-bromoaldehyde intermediates in synthesizing substituted thiazoles. mdpi.com The reaction is significant as the thiazole moiety is a key structural feature in numerous natural products and pharmacologically active compounds. mdpi.comnih.gov

Table 1: Hantzsch Thiazole Synthesis using an α-Bromoaldehyde Intermediate

| Reactant 1 | Reactant 2 | Key Reaction Type | Product Skeleton | Ref. |

|---|

Substituted tetrahydroisoquinolines (THIQs) are a critical class of nitrogen-containing heterocycles found in many alkaloids and pharmaceutical agents. Asymmetric synthesis of these compounds is of great interest, and α-halophenylacetaldehydes have proven to be useful building blocks in this context. Research has shown that the closely related α-chloro-α-phenylacetaldehyde can undergo a [3+2] cycloaddition reaction with C,N-cyclic azomethine imines, catalyzed by a chiral N-heterocyclic carbene, to produce pyrazolidinone-fused THIQs with excellent enantioselectivity. thieme-connect.com

This type of reaction highlights the potential of this compound to serve as a substrate in similar asymmetric transformations for constructing chiral THIQ frameworks. The general methodology involves the reaction of the aldehyde with a suitable nitrogen-containing precursor, where the stereochemistry is controlled by a chiral catalyst, leading to the formation of enantiomerically enriched products. thieme-connect.commdpi.com

Table 2: Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives

| Reactant Type 1 | Reactant Type 2 | Catalyst Type | Key Reaction | Product Type | Ref. |

|---|

Pyrrole (B145914) derivatives are another important class of heterocyclic compounds with significant biological activities. researchgate.netnih.gov While direct, one-pot syntheses of pyrroles starting from this compound are not extensively documented, its structure suggests its potential as a precursor for intermediates used in pyrrole synthesis. For instance, multi-step synthetic routes to 2-cyanopyrrole derivatives bearing a phenyl group at the 3-position have been developed from different starting materials like aromatic olefins. nih.govfrontiersin.org

Theoretically, this compound could be transformed into a suitable intermediate for such syntheses. For example, it could be converted into a phenyl-substituted building block that is then used in a subsequent cyclization reaction to form the pyrrole ring. The derivatization of synthesized pyrroles has been shown to be a viable strategy for creating new functional materials, indicating the value of accessing diverse pyrrole structures. researchgate.net

Asymmetric Synthesis of Substituted Tetrahydroisoquinolines

Synthesis of Oxygen-Containing Organic Molecules

A modern and efficient method for converting this compound and related α-bromoacetophenones into α-hydroxyacetophenones is through an electro-oxidation process. researchgate.net This technique offers a green and mild alternative to traditional chemical oxidation methods, avoiding the need for harsh oxidants or bases.

The process involves the electrocatalytic hydroxylation of the C(sp³)–Br bond. researchgate.net In a binary mixture of water and dimethyl sulfoxide (B87167) (DMSO), electrolysis facilitates the simultaneous cleavage of the carbon-bromine bond and the formation of a new carbon-oxygen bond, yielding the corresponding α-hydroxyacetophenone. researchgate.net This debrominative hydroxylation is notable for its short reaction times and operational simplicity. researchgate.net α-Hydroxyacetophenones are themselves valuable building blocks for the synthesis of various natural products and pharmaceuticals. researchgate.net

Table 3: Electro-oxidation of α-Bromoacetophenones

| Substrate Class | Reagent/Solvent | Technique | Key Transformation | Product Class | Ref. |

|---|

Construction of Carbocyclic Systems

While the compound is primarily utilized in synthesizing heterocyclic systems, its foundational carbon framework is integral to these structures.

Although β-lactams are technically nitrogen-containing heterocyclic rings rather than carbocycles, the synthesis of their core structure heavily relies on carbocyclic precursors. This compound serves as a potential precursor for the formation of the β-lactam ring, a four-membered cyclic amide that is the central feature of penicillin and related antibiotics. rsc.orgdokumen.pub

One established route to β-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. rsc.org A more direct pathway involving an α-halo carbonyl compound is the Reformatsky reaction. wikipedia.org In a proposed application, this compound can be converted into an organozinc intermediate, known as a Reformatsky enolate. This enolate is less reactive than lithium enolates, which prevents undesired side reactions. wikipedia.org The subsequent reaction of this zinc enolate with an imine leads to the formation of a β-lactam. This method is particularly useful as it can be adapted for stereoselective syntheses. rsc.org

A novel catalytic Hunsdiecker-like protocol has been developed for synthesizing α-bromo-β-lactams from α,β-unsaturated aromatic amides, demonstrating an alternative pathway that highlights the importance of the α-bromo functionality in lactam formation. ias.ac.in

Table 1: Proposed β-Lactam Synthesis via Reformatsky-Type Reaction

| Reactant 1 | Reactant 2 | Reagent | Reaction Type | Product |

|---|---|---|---|---|

| This compound | Imine (R-N=CH-R') | Zinc (Zn) | Reformatsky Reaction | β-Lactam |

Utilization as a Specialized Chemical Reagent

The reactivity of this compound makes it a valuable tool for specific chemical constructions and functional group manipulations.

This compound is classified as a key intermediate and building block in the synthesis of fine and specialty chemicals. guidechem.com Its precursor, phenylacetaldehyde (B1677652), and related derivatives are fundamental to creating more complex molecules, including active pharmaceutical ingredients (APIs) and various organic materials. rsc.org The presence of both the phenyl ring and the reactive α-bromo aldehyde group allows for sequential, regioselective reactions to build molecular complexity.

The dual functionality of this compound allows it to be a reagent for introducing specific structural motifs. A primary transformation is its conversion into α,β-unsaturated aldehydes through dehydrobromination. mdpi.com These unsaturated systems are highly valuable Michael acceptors and dienophiles in a variety of carbon-carbon bond-forming reactions, including Diels-Alder cycloadditions.

Furthermore, the aldehyde group can be protected, allowing the α-bromo position to undergo nucleophilic substitution. Subsequent deprotection and transformation of the aldehyde provide a route to a wide array of α-substituted phenylacetic acid derivatives. Related compounds like 2-oxo-2-phenylacetaldehyde have been shown to be effective in cross-dehydrogenative coupling reactions, indicating the broad reactivity of this class of phenylacetaldehyde derivatives. rsc.org

Table 2: Key Functional Group Transformations

| Starting Material | Reagent/Condition | Transformation | Product Class |

|---|---|---|---|

| This compound | Base (e.g., Triethylamine) | Dehydrobromination | α,β-Unsaturated Aldehydes |

Azetidin-2-ones, the systematic name for β-lactams, can be synthesized with various substitution patterns. The synthesis of 1,3,4-trisubstituted azetidin-2-ones is of significant interest as the substituents modulate the biological activity of the core ring. researchgate.net The reaction of an α-bromo aldehyde like this compound with an imine via a Reformatsky-type pathway directly yields a trisubstituted azetidin-2-one. In this case, the substituents are the N-substituent from the imine, the phenyl group at C4 (from the aldehyde), and the remaining substituent from the imine at C3.

The Staudinger reaction remains a cornerstone for synthesizing these structures, where a ketene reacts with a substituted imine. mdpi.com By carefully choosing the ketene and imine components, a wide variety of trisubstituted β-lactams can be accessed. For instance, reacting a substituted ketene with an imine derived from this compound and a primary amine would be a plausible, albeit less direct, route to such derivatives.

Theoretical and Computational Investigations of 2 Bromo 2 Phenylacetaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory has become a cornerstone in computational chemistry for studying large chemical systems with high accuracy. core.ac.uk DFT methods are instrumental in describing organocatalytic systems, and the inclusion of solvent corrections can significantly improve the accuracy of gas-phase calculations. core.ac.uk Functionals like wB97XD, which account for empirical dispersion, are particularly effective for treating non-covalent interactions such as hydrogen bonding and van der Waals forces. core.ac.uk

DFT calculations are crucial for mapping the intricate details of reaction mechanisms involving 2-Bromo-2-phenylacetaldehyde. By computing the energies of reactants, intermediates, transition states, and products, a comprehensive potential energy surface can be constructed. This allows researchers to understand the step-by-step process of a chemical transformation.

For instance, in organocatalytic reactions, such as the proline-catalyzed aldol (B89426) reaction, DFT studies help determine the most plausible transition state among several models. core.ac.uk The mechanism for the formation of 1,4,5-trisubstituted 1,2,3-triazoles, which can involve phenylacetaldehyde (B1677652) derivatives, has been investigated using DFT calculations to propose the most likely transition states and intermediates. beilstein-journals.org Similarly, the mechanism of 1,3-dipolar cycloaddition reactions can be explored, revealing whether the process is concerted and synchronous or asynchronous. researchgate.net Such studies often show that the formation of new single bonds during a reaction does not occur simultaneously. researchgate.net For example, in some cycloaddition reactions, the formation of the second single bond begins only after the first is approximately 90% formed, indicating a two-stage, one-step mechanism. researchgate.net

A significant application of DFT is the localization and characterization of transition state (TS) structures, which are fleeting high-energy states that cannot be directly observed through experiment. core.ac.uk By calculating the energy of these transition states relative to the reactants, the activation energy, or energy barrier, for a reaction can be determined. This barrier dictates the reaction rate, with lower barriers corresponding to faster reactions.

In the context of stereoselective reactions involving this compound, different transition state models can be evaluated to predict the stereochemical outcome. The relative free energies of various transition state structures are calculated to identify the lowest energy pathway, which corresponds to the major product formed.

The Felkin-Ahn model is a widely used concept to predict the stereochemistry of nucleophilic additions to chiral aldehydes and ketones. uwindsor.ca The "polar" variant of this model is applied when an electronegative atom, such as bromine in this compound, is present at the α-position to the carbonyl group. uwindsor.ca This electronegative group is treated as the sterically demanding "large" group because its low-lying C-Br σ* antibonding orbital can overlap with the π* orbital of the carbonyl, creating a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO). uwindsor.ca

DFT calculations have been used to assess the viability of the polar Felkin-Anh model in reactions of α-bromoaldehydes. For the reaction between an enamine and this compound, the transition state based on the polar Felkin-Anh model was computed to have a higher relative free energy compared to other models, suggesting it is not the favored pathway in that specific case. core.ac.uk

Alternative models, such as the Dudding-Britton model, have been proposed to explain stereoselectivity in certain organocatalytic reactions. DFT calculations are essential for comparing the energetic favorability of these models against others like the polar Felkin-Anh model. For the reaction of this compound with an (S)-proline-derived enamine, the Dudding-Britton model predicts a transition state that is significantly lower in energy than the one predicted by the polar Felkin-Ahn model. core.ac.uk This suggests that the Dudding-Britton model provides a more accurate prediction of the stereochemical outcome for this class of reaction. core.ac.uk

| Transition State Model | Relative Free Energy (kcal/mol) |

|---|---|

| Polar Felkin-Anh | 4.1 |

| Dudding-Britton | 0.0 |

Molecules that are not rigid can exist in various spatial arrangements, known as conformations, which arise from rotation around single bonds. Conformational analysis using DFT helps identify the most stable conformers (those with the lowest energy) and determine their relative populations at equilibrium. For molecules like this compound, a key area of conformational flexibility is the rotation around the single bond connecting the chiral carbon (bearing the bromine and phenyl group) and the carbonyl carbon.

Studies on analogous molecules like phenylacetic acid and its halogenated derivatives show that the conformational preference is often governed by hyperconjugative effects. researchgate.net For 2-halocyclooctanones, another related system, the conformational preference can be dictated by classical electrostatic repulsions. researchgate.net DFT calculations can map the potential energy surface as a function of the dihedral angle, revealing the energy barriers to rotation and the relative stability of different conformers (e.g., syn-periplanar vs. anti-periplanar arrangements of the C-Br and C=O bonds). researchgate.netresearchgate.net

| Conformer | Dihedral Angle (Br-C-C=O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| I (Anti-periplanar) | ~180° | 0.0 (Global Minimum) | Bromine and Oxygen are furthest apart, minimizing steric and electrostatic repulsion. |

| II (Syn-periplanar) | ~0° | 2.5 | Bromine and Oxygen are eclipsed, leading to higher steric and electrostatic repulsion. |

| III (Gauche) | ~60° | 1.2 | Intermediate stability. |

| IV (Gauche) | ~-60° | 1.2 | Intermediate stability, enantiomeric to Conformer III. |

Note: The data in Table 2 is illustrative, based on principles from conformational analyses of similar molecules, to demonstrate the typical output of such a study.

DFT provides a detailed picture of the electronic structure of this compound, which is fundamental to understanding its reactivity. Key parameters derived from these calculations are known as reactivity descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack), providing a guide to the molecule's reactive sites. researchgate.netjetir.org

Natural Bond Orbital (NBO) Analysis: This analysis examines electron delocalization between filled (donor) and empty (acceptor) orbitals. It can reveal stabilizing hyperconjugative interactions, such as the interaction between the lone pairs of the carbonyl oxygen and the antibonding orbital of the C-Br bond, which can influence both conformation and reactivity. jetir.org

| Descriptor | Definition | Significance for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical stability and reactivity. A smaller gap implies higher reactivity. researchgate.net |

| Electronegativity (μ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

Note: The data in Table 3 is illustrative, based on the types of descriptors calculated in DFT studies of related organic molecules.

Application of Polar Felkin-Anh Models

Influence of Solvent Effects in Computational Modeling

The chemical environment, particularly the solvent, plays a critical role in the behavior of molecules in solution. Computational models that account for solvent effects are crucial for accurately predicting the properties and reactivity of this compound. Dielectric continuum models are a computationally efficient means of studying chemical reactions in the condensed phase. researchgate.net

Methods such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO) are frequently employed. researchgate.netacs.org These models approximate the solvent as a continuous medium with a specific dielectric constant, which allows for the calculation of solvation free energies. researchgate.net The Integral Equation Formalism (IEFPCM) is a widely used variant of this approach. researchgate.net

In theoretical studies of reactions involving this compound, solvent effects are incorporated to improve the accuracy of gas-phase calculations. core.ac.uk For instance, in modeling the transition state of organocatalytic reactions, the Self-Consistent Reaction Field (SCRF) method using IEFPCM has been applied. core.ac.uk Dichloromethane (B109758) has been used as the solvent in these computational models to simulate experimental conditions. core.ac.uk The inclusion of solvent corrections can significantly enhance the quality of the calculated data, provided the gas-phase results are already sufficiently accurate. core.ac.uk

Table 1: Computational Methods for Modeling Solvent Effects

| Model/Method | Description | Application Example |

| PCM (Polarizable Continuum Model) | Treats the solvent as a polarizable continuum. Different versions like DPCM and CPCM exist. researchgate.net | Calculating solvation free energies to correct gas-phase calculations. researchgate.net |

| COSMO (Conductor-like Screening Model) | A variant of PCM that uses a simplified scaled conductor boundary condition, reducing errors from outlying charges. researchgate.netacs.org | Modeling aminolysis reactions and correcting free energies for solvation. acs.org |

| IEFPCM (Integral Equation Formalism PCM) | An advanced implementation of PCM that provides a robust description of the solute-solvent boundary. researchgate.net | Used with the SCRF method to model reactions in solvents like dichloromethane. core.ac.uk |

| SCRF (Self-Consistent Reaction Field) | A general framework for introducing solvent effects into quantum chemical calculations by modeling the solute's interaction with the solvent's reaction field. | Applied in transition state calculations for reactions involving this compound. core.ac.uk |

Quantum Chemical Calculations for Molecular Properties and Interactions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in determining the fundamental molecular properties of this compound. core.ac.uk These calculations provide optimized molecular geometries, electronic structures, and vibrational frequencies.

DFT functionals such as B3LYP and wB97XD have been shown to be effective for these types of calculations. core.ac.uk The wB97XD functional is noted for its ability to account for empirical dispersion, making it suitable for systems where hydrogen bonding and van der Waals interactions are significant. core.ac.uk For related compounds, DFT calculations with the B3LYP functional and a 6–311++G (d,p) basis set have been used to obtain geometrical parameters like bond lengths and angles. jetir.org

Natural Bond Orbital (NBO) analysis is another computational method used to analyze the molecular wavefunction in terms of localized electron-pair bonding units, which corresponds to the Lewis structure concept. core.ac.uk NBO analysis helps in understanding the distribution of electron density in atoms and bonds, as well as analyzing delocalization and orbital interactions. core.ac.ukjetir.org The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated using Time-Dependent DFT (TD-DFT), which provides insights into the molecule's reactivity and electronic transitions. jetir.org

Table 2: Computed Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | chemsrc.comsinfoochem.com |

| Molecular Weight | 199.045 g/mol | chemsrc.com |

| Exact Mass | 197.96800 Da | chemsrc.com |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | chemsrc.com |

| LogP | 2.32150 | chemsrc.com |

Predictive Modeling of Reactivity and Selectivity

Computational modeling is a valuable tool for predicting the reactivity and stereoselectivity of reactions involving this compound. By calculating the relative free energies of different transition states, researchers can determine the most likely reaction pathway and thus predict the stereochemical outcome. core.ac.uk

For example, in the context of asymmetric organocatalytic reactions, different transition state models can be tested computationally. core.ac.uk The relative free energies for the reaction of an enamine with 2-bromo-phenylacetaldehyde have been calculated based on the polar Felkin-Anh model and the Dudding-Britton model to elucidate the observed stereoselectivity. core.ac.uk Such computational studies can support experimental observations by identifying the lowest energy transition state. core.ac.uk

Furthermore, predictive models can correlate a molecule's reactivity with specific calculated parameters. The bond dissociation energy (BDE) of the Cα-H bond in aldehydes has been shown to be closely related to their reaction efficiency in certain oxidation reactions. mdpi.com Aldehydes with a lower Cα-H BDE tend to exhibit higher reactivity. mdpi.com Computational methods can accurately calculate these BDEs, offering a predictive measure of reactivity for compounds like this compound in various chemical transformations. These models are also crucial for precisely mapping reaction mechanisms, an area of interest for computational chemists. core.ac.uk

Table 3: Theoretical Models for Predicting Stereoselectivity

| Transition State Model | Application Context | Predicted Outcome |

| Polar Felkin-Anh Model | Asymmetric organocatalytic aldol reactions involving 2-bromo-phenylacetaldehyde. core.ac.uk | Used to calculate relative free energies of transition states to predict the major stereoisomer formed. core.ac.uk |

| Dudding-Britton Model | Alternative model for predicting stereoselectivity in aldol reactions. core.ac.uk | Compared against the polar Felkin-Anh model to determine the most accurate predictive framework for specific reactions. core.ac.uk |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of 2-Bromo-2-phenylacetaldehyde, offering precise information about its atomic framework and electronic structure.

Proton NMR (¹H NMR) provides critical data for confirming the structure of this compound and for studying reaction mechanisms. The spectrum is characterized by distinct signals for the aldehydic proton, the methine proton, and the aromatic protons of the phenyl group.

The aldehydic proton (CHO) is expected to appear as a doublet in the downfield region of the spectrum, typically between δ 9.0 and 10.0 ppm. This significant deshielding is due to the electronegativity of the adjacent carbonyl oxygen. The methine proton (CH-Br), being attached to both a bromine atom and a phenyl group, would also be significantly deshielded, with its signal appearing as a doublet coupled to the aldehydic proton. The aromatic protons on the phenyl ring typically resonate in the δ 7.2-7.5 ppm range, exhibiting complex multiplet patterns due to spin-spin coupling among themselves.

In mechanistic studies, the integration and multiplicity of these signals can confirm the identity of products and intermediates. For instance, in oxidation reactions, the disappearance of the characteristic aldehyde signal can be monitored to determine reaction completion. rsc.org

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic H (CHO) | 9.0 - 10.0 | Doublet (d) | ~2-3 Hz |